1-(2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a substituted aniline with isocyanate under controlled conditions to form the urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.
Scientific Research Applications
3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-TERT-BUTYL-1-(3-METHYL-2-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)UREA: shares similarities with other urea derivatives and compounds containing tert-butyl and methyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C16H26N4O2 |
---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
1-tert-butyl-3-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C16H26N4O2/c1-10(2)17-14(21)19-13-11(3)8-7-9-12(13)18-15(22)20-16(4,5)6/h7-10H,1-6H3,(H2,17,19,21)(H2,18,20,22) |
InChI Key |
PUAHCNXDYFIQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)(C)C)NC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.